molecular formula C14H8FNOS B8122165 3-Formyl-4-(4-fluorophenylthio)benzonitrile

3-Formyl-4-(4-fluorophenylthio)benzonitrile

Cat. No.: B8122165
M. Wt: 257.28 g/mol
InChI Key: FHMPNCOJVIOUKG-UHFFFAOYSA-N
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Description

3-Formyl-4-(4-fluorophenylthio)benzonitrile is an organic compound with a complex structure that includes a formyl group, a fluorophenylthio group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-(4-fluorophenylthio)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorothiophenol with 3-formylbenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-(4-fluorophenylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Carboxy-4-(4-fluorophenylthio)benzonitrile.

    Reduction: 3-Formyl-4-(4-fluorophenylthio)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-4-(4-fluorophenylthio)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Formyl-4-(4-fluorophenylthio)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Formylbenzonitrile: Lacks the fluorophenylthio group, making it less lipophilic.

    4-Fluorothiophenol: Lacks the formyl and nitrile groups, limiting its reactivity.

    3-Formyl-4-hydroxybenzonitrile: Contains a hydroxyl group instead of a fluorophenylthio group, affecting its chemical properties.

Uniqueness

3-Formyl-4-(4-fluorophenylthio)benzonitrile is unique due to the presence of both a formyl group and a fluorophenylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-3-formylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNOS/c15-12-2-4-13(5-3-12)18-14-6-1-10(8-16)7-11(14)9-17/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMPNCOJVIOUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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